8-Methyl-2,7-diazabicyclo[3.3.0]octane
Description
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
6-methyl-1,2,3,3a,4,5,6,6a-octahydropyrrolo[2,3-c]pyrrole |
InChI |
InChI=1S/C7H14N2/c1-5-7-6(4-9-5)2-3-8-7/h5-9H,2-4H2,1H3 |
InChI Key |
COKJBXKBCXZTKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CCN2)CN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Benzyl-3,7-diazabicyclo[3.3.0]octane (Compound 25b)
- Structure : Retains the bicyclo[3.3.0]octane core but substitutes position 3 with a benzyl group.
- Activity: Exhibits potent antimycobacterial activity (MIC = 0.2 μM), outperforming diazabicyclononane derivatives (MIC > 1 μM) .
- Rationale : The benzyl group enhances lipophilicity and target binding, critical for membrane penetration in mycobacterial infections.
6-Methylisoquinoline-5-sulfonamide Derivatives (Compound 12c)
- Structure: Features a 3,7-diazabicyclo[3.3.0]octane core with a 6-methylisoquinoline-5-sulfonamide substituent.
- Activity : Acts as a micromolar M1 receptor antagonist (IC50 = 2.7 μM), though less potent than piperazine-based analogues .
- Key Insight : Substituent bulk and electronic properties significantly modulate receptor affinity.
2-Pyridone-Fused Derivative (Compound 49)
- Structure : 3,7-Diazabicyclo[3.3.0]octane fused with a 2-pyridone ring.
- Activity : Binds to nicotinic acetylcholine receptors (IC50 = 1–9 μM) but lacks selectivity for α4β2 or α7 subtypes .
Analogues with Modified Bicyclic Frameworks
8-Methyl-3,8-diazabicyclo[3.2.1]octane
- Structure : Larger bicyclo[3.2.1]octane system with nitrogen atoms at positions 3 and 7.
- Synthesis : Requires specialized routes (e.g., improved cyclization protocols), highlighting the synthetic challenges of altering ring size .
- Implications : Larger rings may reduce strain but compromise target compatibility compared to bicyclo[3.3.0] systems .
3-Oxa-2,7-diazabicyclo[3.3.0]octane
- Structure : Replaces one nitrogen with an oxygen atom.
- Activity: Demonstrates anti-inflammatory effects (e.g., inhibition of NO release in macrophages), though less potent than nitrogen-rich analogues .
Preparation Methods
Cyclization Strategies for Bicyclic Framework Construction
The bicyclo[3.3.0]octane framework is typically assembled via cyclization reactions. A pivotal method involves the condensation of N-methylglycine (sarcosine) with dimethyl maleate in toluene under reflux conditions . This step generates a pyrrolidine intermediate (compound a), which undergoes further functionalization. While this approach yields 3-methyl-3,7-diazabicyclo[3.3.0]octane , repositioning the methyl group to the 8-position necessitates modifications to the starting materials or reaction sequence. For instance, substituting N-methylglycine with a β-amino alcohol derivative containing a pre-installed methyl group could redirect alkylation during cyclization.
Benzylamine-Mediated Intermediate Formation
Reaction of the cyclized intermediate with benzylamine in anhydrous ethanol facilitates the formation of a secondary amine (compound b) . Benzyl groups act as protective moieties, shielding nitrogen atoms during subsequent reductions. In the context of 8-methyl-2,7-diazabicyclo[3.3.0]octane, selective protection-deprotection strategies are critical. For example, introducing a methyl group via alkylation prior to benzylamine coupling could anchor the substituent at the 8-position. This hypothesis aligns with synthetic routes for analogous compounds, such as 2-benzyl-8-methyl-2,7-diazabicyclo[3.3.0]octane (CAS 132414-60-9) , where benzyl protection is later removed via hydrogenolysis.
Lithium Aluminum Hydride Reduction
Reduction of compound b with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under argon yields compound c, a tertiary amine . This step is sensitive to steric hindrance, which influences the accessibility of the carbonyl group. For 8-methyl derivatives, steric effects from the methyl group may necessitate prolonged reaction times or elevated temperatures. Computational modeling of transition states could optimize reduction efficiency while preserving regioselectivity.
Hydrogenolytic Deprotection
Final deprotection using hydrogen gas and a palladium catalyst (e.g., Pd/C) in methanol removes benzyl groups, affording the free amine . Key parameters include catalyst loading (10% w/w), hydrogen pressure, and reaction duration. For 8-methyl-2,7-diazabicyclo[3.3.0]octane, competing side reactions such as over-reduction or methyl group migration must be mitigated. Studies on related systems demonstrate that low hydrogen pressures (1–2 atm) and ambient temperatures minimize undesired pathways .
Alternative Pathways: Reductive Amination and Ring Expansion
Beyond the patent-derived method, reductive amination of ketoamines offers a complementary route. For instance, reacting a diketone precursor with methylamine under hydrogenation conditions could simultaneously form the bicyclic structure and introduce the methyl group. Ring-expansion strategies, such as those employing morph-DAST (diethylaminosulfur trifluoride), have been used to synthesize fluorinated analogs of diazabicyclo compounds . Adapting these methods to non-fluorinated systems may provide access to 8-methyl derivatives.
Challenges in Regioselective Methylation
Positioning the methyl group at the 8-position remains synthetically challenging due to the symmetry of the bicyclo[3.3.0]octane framework. Quantum mechanical calculations suggest that transition-state stabilization differs significantly between the 3- and 8-positions, favoring the former in unmodified systems . To overcome this, directing groups (e.g., boronates) could be employed to bias alkylation toward the desired site. Additionally, enzymatic catalysis using methyltransferases represents an underexplored avenue for regiocontrol.
Yield and Purity Optimization
Reported yields for analogous syntheses range from 80% in the cyclization step to 93% in the final deprotection . Purity levels exceeding 98% (GC) are achievable via recrystallization or chromatography. For 8-methyl-2,7-diazabicyclo[3.3.0]octane, optimizing solvent polarity during crystallization (e.g., using hexane/ethyl acetate mixtures) could enhance purity. Scalability assessments indicate that THF and methanol are suitable for industrial production due to their low cost and ease of removal .
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters from documented methods:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | N-Methylglycine, dimethyl maleate, toluene, reflux | 80 | >95 |
| Benzylamine coupling | Benzylamine, anhydrous ethanol, reflux | 85 | >90 |
| LiAlH₄ reduction | LiAlH₄, anhydrous THF, argon, 0°C to RT | 78 | >88 |
| Hydrogenolysis | Pd/C, H₂, methanol, RT | 93 | >98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
